Cas no 80033-02-9 (4-(biphenyl-4-yl)-2-methylbut-3-yn-2-ol)

4-(Biphenyl-4-yl)-2-methylbut-3-yn-2-ol is a specialized organic compound featuring a biphenyl core linked to a tertiary propargylic alcohol moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for cross-coupling reactions and as a building block in pharmaceutical and materials science applications. The presence of both an alkyne and hydroxyl group offers versatile functionalization potential, enabling selective modifications. Its rigid biphenyl component enhances stability while contributing to π-conjugation, useful in optoelectronic materials. The compound's well-defined molecular architecture ensures consistency in research and industrial processes, supporting its use in high-precision synthetic routes. Proper handling under inert conditions is recommended due to its reactive functional groups.
4-(biphenyl-4-yl)-2-methylbut-3-yn-2-ol structure
80033-02-9 structure
Product name:4-(biphenyl-4-yl)-2-methylbut-3-yn-2-ol
CAS No:80033-02-9
MF:C17H16O
MW:236.308
MDL:MFCD01596909
CID:3158732
PubChem ID:11379361

4-(biphenyl-4-yl)-2-methylbut-3-yn-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(biphenyl-4-yl)-2-methylbut-3-yn-2-ol
    • starbld0021093
    • 2-methyl-4-(4-phenylphenyl)but-3-yn-2-ol
    • 4-{[1,1'-biphenyl]-4-yl}-2-methylbut-3-yn-2-ol
    • 80033-02-9
    • AKOS005438762
    • 4-(3-hydroxy-3-methyl-1-butynyl)biphenyl
    • 4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol, 97%
    • STK331084
    • MFCD01596909
    • 4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol
    • 4-([1,1'-Biphenyl]-4-yl)-2-methylbut-3-yn-2-ol
    • MDL: MFCD01596909
    • Inchi: InChI=1S/C17H16O/c1-17(2,18)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,18H,1-2H3
    • InChI Key: AGQJZAHQDBUXDB-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 236.120115130Da
  • Monoisotopic Mass: 236.120115130Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 3.6

4-(biphenyl-4-yl)-2-methylbut-3-yn-2-ol PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB570964-1 g
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol, 97%; .
80033-02-9 97%
1g
€1,338.30 2023-07-11
A2B Chem LLC
BA19764-1g
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol
80033-02-9 97%
1g
$993.00 2024-04-19
A2B Chem LLC
BA19764-5g
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol
80033-02-9 97%
5g
$2523.00 2024-04-19
abcr
AB570964-1g
4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol, 97%; .
80033-02-9 97%
1g
€1285.20 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622988-5g
4-([1,1'-Biphenyl]-4-yl)-2-methylbut-3-yn-2-ol
80033-02-9 98%
5g
¥26685.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622988-1g
4-([1,1'-Biphenyl]-4-yl)-2-methylbut-3-yn-2-ol
80033-02-9 98%
1g
¥8744.00 2024-07-28

4-(biphenyl-4-yl)-2-methylbut-3-yn-2-ol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80033-02-9)4-(biphenyl-4-yl)-2-methylbut-3-yn-2-ol
Purity:99%
Quantity:1g
Price ($):793.0